mPGES-1 抑制剂-1

描述

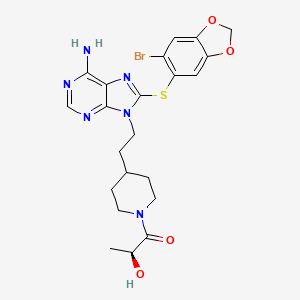

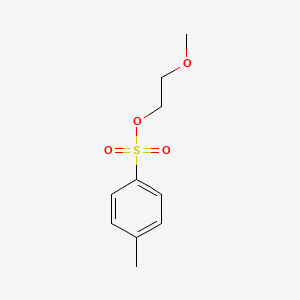

Prostaglandin E2 (PGE2; ) is the major PG synthesized at sites of inflammation and plays an important role in different inflammatory diseases. It acts as a mediator of pain and inflammation and promotes bone destruction. The increased synthesis of PGE2 during inflammation can be accounted for by increased expression of both COX-2 and microsomal PGE synthase-1 (mPGES-1). CAY10700 is an orally bioavailable inhibitor of mPGES-1 (IC50 = 0.24 µM in an in vitro human whole blood assay). It is inactive against COX-1 and COX-2 (9% inhibition at 100 µM and 16% at 30 µM, respectively).

mPGES-1 Inhibitor-1 is a novel selective microsomal prostaglandin E synthase-1 (mPGES-1) Inhibitor.

科学研究应用

癌症治疗

mPGES-1 在癌细胞中的丰度高于正常细胞,表明降低 mPGES-1 的表达可能是癌症治疗的一种潜在策略 {svg_1}. mPGES-1 抑制剂的发明为炎症和癌症的治疗开辟了新的途径 {svg_2}.

炎症管理

当 mPGES-1 被炎症因子激活时,会导致前列腺素 E 的合成 {svg_3}. 传统的非甾体类抗炎药能够抑制前列腺素的产生,但它们也可能引起胃肠反应和凝血障碍 {svg_4}. mPGES-1 抑制剂在被抑制时不会引起这些不良反应 {svg_5}.

疼痛缓解

选择性 mPGES-1 抑制剂对于缓解疼痛非常有效,且没有阿片类药物的滥用潜力,也没有传统 NSAID 的严重副作用 {svg_6}.

药物安全性和耐受性研究

LY3031207 已在一项多剂量递增研究中进行了评估,以观察其安全性、药物的耐受性、药物进入血流的程度以及健康受试者在给药后身体清除药物所需的时间 {svg_7} {svg_8}.

药物性肝损伤研究

研究发现 LY3031207 会导致人类药物性肝损伤 (DILI) {svg_9}. 这导致了对咪唑环代谢活化的进一步研究,咪唑环代谢活化可能与 LY3031207 肝毒性的发展有关 {svg_10}.

急性炎症消退

mPGES-1 来源的 PGE2 通过阻止 CX3CL1 介导的激活髓样细胞在损伤部位的滞留来促进炎症消退 {svg_11}.

作用机制

- mPGES-1 is responsible for converting excess arachidonic acid into prostaglandin E2 (PGE2) in cells exposed to harmful stimuli .

- Unlike other anti-inflammatory drugs, which inhibit cyclooxygenase (COX) activity, mPGES-1 inhibitors specifically reduce PGE2 synthesis without affecting other prostaglandins .

- This inhibition helps attenuate inflammatory responses, such as paw swelling in an adjuvant-induced arthritis rat model .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

属性

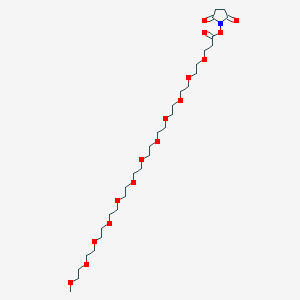

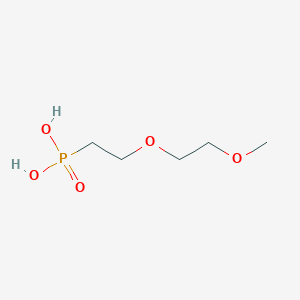

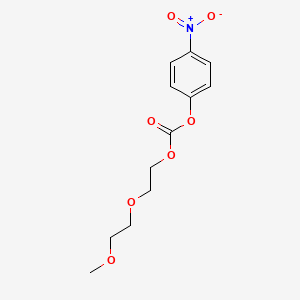

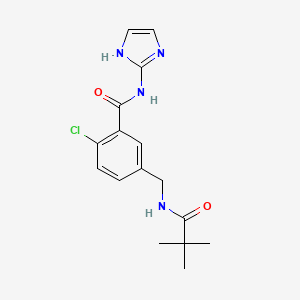

IUPAC Name |

2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAHGUNQNAJTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)NC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381846-21-4 | |

| Record name | LY-3031207 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381846214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3031207 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ7VQ61PBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LY3031207 interact with its target, mPGES-1, and what are the downstream effects of this interaction?

A1: While the exact binding mechanism of LY3031207 to mPGES-1 hasn't been explicitly detailed in the provided research, it's known that LY3031207 acts as an inhibitor of this enzyme. [, , ] mPGES-1 is a key enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. By inhibiting mPGES-1, LY3031207 reduces the production of PGE2. [, ] This reduction in PGE2 levels is believed to contribute to its anti-inflammatory effects. []

Q2: What is known about the potential toxicity of LY3031207?

A2: Studies have shown that LY3031207 can cause dose-dependent acute liver injury in humans. [, ] This liver injury was characterized by hepatocellular injury with hypersensitivity features, including eosinophilic infiltration observed in liver biopsies. [] Research suggests that metabolic activation of the imidazole ring within LY3031207's structure could be a contributing factor to its hepatotoxicity. [, ]

Q3: Have any strategies been explored to mitigate the potential toxicity of LY3031207?

A3: Researchers have investigated modifications to the imidazole ring of LY3031207 and similar compounds to mitigate the formation of reactive metabolites believed to contribute to liver injury. [] These efforts aim to maintain the desired inhibitory activity against mPGES-1 while improving the safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。